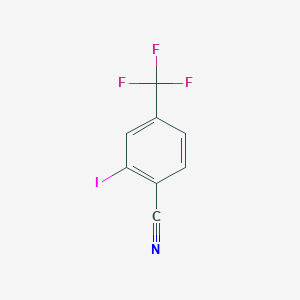

2-Iodo-4-(trifluoromethyl)benzonitrile

Vue d'ensemble

Description

2-Iodo-4-(trifluoromethyl)benzonitrile is an organic compound with the empirical formula C8H3F3IN . It is a white to light yellow crystal powder . This compound is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom and a trifluoromethyl group attached to a benzonitrile ring . The molecular weight of this compound is 297.02 .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 50.0 to 55.0 degrees Celsius . This compound is slightly soluble in water .Applications De Recherche Scientifique

Synthesis and Organic Chemistry

2-Iodo-4-(trifluoromethyl)benzonitrile serves as an intermediate in various organic synthesis processes, illustrating its versatility in the construction of complex molecules. For example, it has been utilized in the selective continuous flow iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, demonstrating the efficiency of continuous flow processes in achieving regioselective iodination. This method provides a practical approach to synthesizing iodinated compounds, which are valuable intermediates in organic chemistry due to their reactivity towards further functionalization (Dunn et al., 2018).

Material Science and Electrochemistry

In the field of material science and electrochemistry, this compound has found application as a novel electrolyte additive for high voltage lithium-ion batteries. Its incorporation into the electrolyte composition for LiNi0.5Mn1.5O4 cathodes significantly improves cyclic stability and capacity retention, showcasing the potential of functionalized benzonitriles to enhance the performance of energy storage devices (Huang et al., 2014).

Catalysis and Synthetic Methodology

In catalysis, this compound's derivatives have been employed in the development of novel methodologies for the trifluoromethylation of arenes and heteroarenes. This application underscores the compound's role in facilitating the introduction of trifluoromethyl groups, a modification that imparts desirable physical and chemical properties to organic molecules, such as increased metabolic stability and lipophilicity (Mejía & Togni, 2012).

Hypervalent Iodine Chemistry

The chemistry of polyvalent iodine compounds, including those derived from this compound, has seen rapid development, particularly in oxidation reactions and atom-transfer processes. These compounds are celebrated for their oxidizing abilities, benign environmental impact, and readiness in facilitating a broad range of synthetic transformations. The exploration of hypervalent iodine chemistry offers insight into novel reagents for efficient organic synthesis and the structural studies of complex molecules (Zhdankin & Stang, 2008).

Solar Energy Conversion

This compound-related compounds have also been investigated for their utility in solar energy conversion, specifically within the context of dye-sensitized solar cells (DSSCs). The incorporation of perfluorinated compounds as additives in DSSCs has been shown to enhance power conversion efficiencies, highlighting the potential of functionalized benzonitriles in improving the photovoltaic performance of renewable energy technologies (Jeong et al., 2011).

Safety and Hazards

2-Iodo-4-(trifluoromethyl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

As a pharmaceutical intermediate, 2-Iodo-4-(trifluoromethyl)benzonitrile likely plays a role in the synthesis of various pharmaceutical compounds . Its future directions may include its use in the development of new pharmaceuticals, although specific future applications are not mentioned in the available resources.

Mécanisme D'action

Target of Action

It is known that the compound is used as a pharmaceutical intermediate , which suggests that it may be involved in the synthesis or modification of active pharmaceutical ingredients.

Pharmacokinetics

Its solubility in water is reported to be slight , which may affect its bioavailability and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4-(trifluoromethyl)benzonitrile. For instance, it is sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, it is recommended to be stored in a dry, cool, and well-ventilated place , indicating that humidity and temperature could also impact its stability and efficacy.

Propriétés

IUPAC Name |

2-iodo-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3IN/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPNIYQHISNPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)

![1-[2-(Prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B2750370.png)

![2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B2750378.png)

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2750381.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2750382.png)

![N-(4-{[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2750385.png)

![Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate](/img/structure/B2750386.png)